molecular formula C15H18N4O2S B12230151 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile

3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile

Cat. No.: B12230151
M. Wt: 318.4 g/mol
InChI Key: JOIMOHGOUOLOTO-UHFFFAOYSA-N
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Description

3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with morpholine and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The thiomorpholine and morpholine groups can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with morpholine or thiomorpholine substitutions, such as:

  • 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
  • 3-[2-(Morpholin-4-yl)ethyl]pyridine-2-carbonitrile

Uniqueness

What sets 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both morpholine and thiomorpholine groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H18N4O2S/c16-10-12-13(2-1-3-17-12)19-4-7-21-14(11-19)15(20)18-5-8-22-9-6-18/h1-3,14H,4-9,11H2

InChI Key

JOIMOHGOUOLOTO-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=C(N=CC=C2)C#N)C(=O)N3CCSCC3

Origin of Product

United States

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